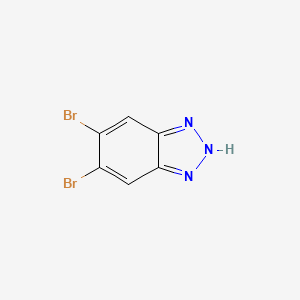

5,6-Dibromo-1h-benzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

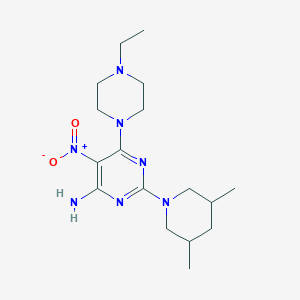

5,6-Dibromo-1h-benzotriazole is a chemical compound with the linear formula C6H3Br2N3 and a molecular weight of 276.919 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Chemical Reactions Analysis

Benzotriazole derivatives, including 5,6-Dibromo-1h-benzotriazole, have been studied for their interactions with the catalytic subunit of human protein kinase CK2 (hCK2α) . They have also been used as starting points for the synthesis of potent CK2 inhibitors .

Scientific Research Applications

Environmental Presence and Degradation

Environmental Persistence and Micropollutant Role : Benzotriazoles, including derivatives like 5,6-Dibromo-1H-benzotriazole, are prevalent as organic micropollutants in aquatic environments due to their use as industrial and domestic corrosion inhibitors. Their partial persistence in wastewater treatment is noted, and they undergo various biotransformation mechanisms, including oxidation and hydroxylation (Huntscha et al., 2014).

Photochemical Fate and Transformation Products : The photochemical behavior of Benzotriazoles under simulated sunlight reveals significant environmental half-lives and various photolysis products. These findings suggest that sunlight photolysis is a relevant degradation process for these compounds in surface waters (Weidauer et al., 2016).

Oxidation by Ferrate(VI) : The oxidation of Benzotriazoles by Ferrate(VI) is studied, demonstrating moderate reaction rates and suggesting the potential for Ferrate(VI) to degrade these compounds in water. This research provides insight into the chemical reactions involved in the degradation of Benzotriazoles (Yang et al., 2011).

Toxicity and Environmental Impact

Toxicological Analysis : The study of the toxicity of Benzotriazole and its derivatives to various aquatic species like fish and water fleas highlights the ecological concerns associated with these compounds. The findings indicate significant toxicity, emphasizing the need for understanding their environmental impact (Pillard et al., 2001).

Impact on Aquatic Organisms : Research on Daphnia magna exposed to Benzotriazoles reveals effects on molting frequency and endocrine regulation at the molecular level. This study sheds light on the potential endocrine-disrupting properties of Benzotriazoles in aquatic environments (Giraudo et al., 2017).

Persistence in Environmental Cycles : The presence and persistence of Benzotriazoles in biosolid-amended soils are investigated, highlighting their slow dissipation rates and enduring presence in soil environments. This research contributes to understanding the long-term environmental fate of these chemicals (Lai et al., 2014).

Analytical and Detection Methods

Detection in Water Samples : The development of a sensitive method for tracing Benzotriazoles in water, including drinking and surface water, using Liquid Chromatography and Orbitrap Mass Spectrometry. This method enhances the ability to monitor these compounds in various water sources (LeerdamvanJ. et al., 2009).

Voltammetric Sensing of Benzotriazoles : A voltammetric method using screen-printed electrodes is developed for sensing Benzotriazoles in water, aiding in environmental monitoring. This method offers a new approach for detecting these compounds in polluted water sources (Muschietti et al., 2020).

Safety and Hazards

When handling 5,6-Dibromo-1h-benzotriazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical assistance should be sought .

Mechanism of Action

Target of Action

The primary target of 5,6-Dibromo-1h-benzotriazole is the human protein kinase CK2 (hCK2α) . This kinase is a highly pleiotropic and constitutively active serine/threonine kinase, which catalyzes the phosphorylation of numerous protein substrates, often related to gene expression or protein synthesis . It plays a crucial role in various cellular processes including cell viability, apoptosis, proliferation and survival, angiogenesis, DNA-damage repair, the ER-stress response, the regulation of carbohydrate metabolism, and development of the nervous system .

Mode of Action

5,6-Dibromo-1h-benzotriazole interacts with the catalytic subunit of hCK2α . It is used as an ATP-competitive inhibitor of protein kinase CK2 . This means it competes with ATP for binding to the kinase, thereby inhibiting the phosphorylation process .

Biochemical Pathways

The inhibition of CK2 by 5,6-Dibromo-1h-benzotriazole affects numerous biochemical pathways due to the pleiotropic nature of CK2 . Many CK2 substrates are essential for a pathogen life cycle, so its activity is a subject of long-term studies . Moreover, kinase CK2 is directly related to cancer research, since its protein substrates have been implicated in several human cancers, including breast, lung, colon, prostate, as well as hematologic malignancies .

Result of Action

The result of the action of 5,6-Dibromo-1h-benzotriazole is the inhibition of CK2 activity, which can lead to cytotoxicity against selected cancer cell lines . This compound has been identified as a ligand strongly binding to hCK2α .

properties

IUPAC Name |

5,6-dibromo-2H-benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULRVLLMOREPRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNN=C21)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dibromo-1h-benzotriazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide](/img/structure/B2840242.png)

![3-(1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840244.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2840245.png)

![methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2840246.png)

![methyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2840250.png)

![Ethyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}(methyl)amino)-2-methylpropanoate](/img/structure/B2840252.png)

![7-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2840261.png)

![N-[2-(Benzyloxy)phenyl]pivalamide](/img/structure/B2840263.png)